molecular formula C15H15N3O3S2 B2832966 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1171641-79-4

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethylthiazole-5-carboxamide

Cat. No.: B2832966
CAS No.: 1171641-79-4
M. Wt: 349.42
InChI Key: FRMFRLVWZJIZTH-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethylthiazole-5-carboxamide is a synthetic small molecule investigated for its role in cellular stress pathways. This compound has been identified as a potent and selective activator of the Integrated Stress Response (ISR) source . It functions by inhibiting the serine/threonine-protein phosphatase 1G (PPM1G), also known as PP2Cγ, which is a negative regulator of the ISR kinase GCN2 source . By inhibiting PPM1G, this compound leads to the sustained phosphorylation of the translation initiation factor eIF2α, a central event in the ISR that ultimately reduces global protein synthesis while promoting the translation of specific mRNAs, such as that encoding the transcription factor ATF4 source . This mechanism makes it a valuable research tool for probing the complex biology of the ISR in various disease contexts, including its paradoxical roles in promoting survival under mild stress or triggering apoptosis under severe, prolonged stress source . Researchers utilize this molecule to model ISR activation and study its implications in neurodegenerative diseases, cancer, and other conditions associated with proteostasis dysregulation.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S2/c1-7-12(22-8(2)16-7)14(19)18-15-17-11-9(20-3)5-6-10(21-4)13(11)23-15/h5-6H,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMFRLVWZJIZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiazole Carboxamide Family

The compound shares structural similarities with other thiazole carboxamides, such as N-substituted 2-(4-pyridinyl)thiazole-5-carboxamides (e.g., 3a–s in ). Key differences include:

  • Substituent Effects: The target compound’s 4,7-dimethoxybenzothiazole group contrasts with the 4-pyridinyl substituent in .
  • Methylation Pattern: The 2,4-dimethylthiazole in the target compound may confer steric hindrance, affecting binding interactions compared to non-methylated analogs.

Table 1: Structural Comparison of Selected Thiazole Carboxamides

Compound Core Structure Key Substituents Potential Applications
Target Compound Benzothiazole + Thiazole 4,7-Dimethoxy, 2,4-dimethyl Kinase inhibition (inferred)
2-(4-Pyridinyl)thiazole-5-carboxamide analogs [1] Pyridine + Thiazole Varied amines (e.g., aryl, alkyl) Anticancer, enzyme inhibition
CDK7 Inhibitors () Thiazole + Acrylamide 2-(Thiazol-2-yl)amino, acrylamide Cancer therapy
Substituent Impact on Bioactivity
  • Methoxy vs.
  • Amide Linker : The carboxamide bridge in the target compound is a common feature in kinase inhibitors (e.g., CDK7 inhibitors in ), but its dimethylthiazole moiety may reduce conformational flexibility compared to acrylamide-based derivatives .
Pharmacological Potential (Inferred)

While direct data for the target compound are absent, structurally related compounds provide insights:

  • Kinase Inhibition : CDK7 inhibitors with thiazole-acrylamide scaffolds () suggest the target’s dimethylthiazole group may similarly interact with ATP-binding pockets, albeit with altered steric and electronic profiles .
  • Antimicrobial Activity : Thiazole derivatives with methoxy groups (e.g., ’s carbamates) often exhibit enhanced antifungal or antibacterial activity due to improved membrane penetration .

Q & A

Q. What are the established synthetic routes for this compound, and how can purity be optimized during synthesis?

The synthesis typically involves multi-step reactions, starting with the formation of the 4,7-dimethoxybenzo[d]thiazole core. Key steps include:

  • Amide coupling : Reacting 4,7-dimethoxybenzo[d]thiazol-2-amine with 2,4-dimethylthiazole-5-carboxylic acid using coupling agents like thionyl chloride (SOCl₂) or EDCI/HOBt in dichloromethane (DCM) under inert conditions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity.
  • Critical parameters : Temperature control (0–5°C during coupling), anhydrous solvents, and real-time monitoring via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks at δ 3.8–4.1 ppm (methoxy groups), δ 6.5–7.5 ppm (aromatic protons), and δ 2.4–2.6 ppm (methyl groups on thiazole).
  • ¹³C NMR : Carbonyl signals at ~165–170 ppm (amide C=O) and aromatic carbons between 100–160 ppm .
    • Infrared Spectroscopy (IR) : Stretching vibrations at ~1680 cm⁻¹ (amide C=O) and 1250–1050 cm⁻¹ (C-O-C from methoxy groups) .
    • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and retention time consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy) across studies?

Discrepancies often arise from:

  • Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial tests; MTT assay for cytotoxicity) .
  • Cell line specificity : Compare activity across multiple cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) and microbial strains (e.g., S. aureus vs. E. coli).
  • Pharmacokinetic factors : Evaluate solubility (via LogP measurements) and metabolic stability (e.g., liver microsome assays) to correlate in vitro and in vivo results .

Q. What computational strategies are employed to model interactions with biological targets like kinases or DNA topoisomerases?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. For example, the thiazole ring may form π-π interactions with kinase ATP-binding pockets .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes (e.g., 100-ns simulations in GROMACS) to identify key residues for mutagenesis studies .
  • QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. methyl groups) on IC₅₀ values to guide structural optimization .

Q. What are the key considerations in designing derivatives to enhance bioavailability without compromising target affinity?

  • Solubility enhancement : Introduce polar groups (e.g., morpholine, piperazine) or prepare hydrochloride salts (as in ) .
  • Metabolic stability : Replace labile methoxy groups with trifluoromethoxy or methylsulfonyl groups to reduce CYP450-mediated oxidation .
  • Permeability : Use Parallel Artificial Membrane Permeability Assay (PAMPA) to screen derivatives for improved blood-brain barrier penetration .

Methodological Notes

  • Crystallography : For unambiguous structural confirmation, use single-crystal X-ray diffraction with SHELXL refinement (e.g., CCDC deposition) .
  • Contradiction Analysis : Apply statistical tools (e.g., ANOVA) to compare bioactivity data across labs and identify outliers .

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